PF-04628935

Catalog No.
S539112
CAS No.
M.F
C24H26ClN7OS
M. Wt
496.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04628935

Product Name

PF-04628935

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

Molecular Formula

C24H26ClN7OS

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

Solubility

Soluble in DMSO

Synonyms

PF-04628935; PF04628935; PF 04628935; PF-4628935; PF4628935; PF 4628935.

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl

Description

The exact mass of the compound 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone is 495.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Information Availability:

Potential Research Areas:

The structure of the molecule suggests several potential areas for scientific research. Here are some possibilities:

  • Medicinal Chemistry: The molecule's structure incorporates several functional groups commonly found in bioactive molecules. Research could explore potential uses as a therapeutic agent, focusing on its interactions with biological targets ().
  • Material Science: The molecule's combination of aromatic rings and heterocyclic groups might be of interest for research in material science, potentially for applications in catalysis or sensor design ().

PF-04628935 is a chemical compound identified by the CAS number 1383719-97-8. It is recognized as a potent antagonist and inverse agonist of the growth hormone secretagogue receptor 1a, commonly known as the ghrelin receptor. This receptor plays a significant role in regulating appetite, energy homeostasis, and growth hormone release. The compound exhibits a high binding affinity, characterized by an IC50 value of approximately 4 nanomolar, indicating its effectiveness in inhibiting receptor activity .

Associated with PF-04628935 involve its binding to the receptor's active site, leading to a conformational change that results in decreased receptor activity. This mechanism is crucial for understanding its potential therapeutic applications in conditions related to appetite regulation and metabolic disorders .

The biological activity of PF-04628935 is centered around its role in modulating the effects of ghrelin. By antagonizing the growth hormone secretagogue receptor 1a, PF-04628935 can effectively reduce ghrelin-mediated effects such as increased food intake and growth hormone release. Studies have indicated that this compound may play a role in weight management and metabolic syndrome treatment by altering energy balance and appetite regulation . Additionally, its inverse agonist properties suggest that it may also stabilize the receptor in an inactive state, further diminishing ghrelin's physiological effects.

The synthesis of PF-04628935 involves several steps typical for complex organic compounds. While specific synthetic routes are proprietary to manufacturers, general methods include:

  • Starting Materials: The synthesis begins with readily available organic precursors.
  • Reactions: Key reactions may include coupling reactions, cyclization processes, and functional group modifications to build the core structure of PF-04628935.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired compound from by-products.

The precise details of these methods are often protected due to their commercial significance but typically involve standard organic chemistry techniques .

PF-04628935 has potential applications primarily in the field of pharmacology and therapeutic development. Its ability to modulate appetite and growth hormone release makes it a candidate for:

  • Obesity Treatment: By antagonizing ghrelin's effects, PF-04628935 could aid in weight loss strategies.
  • Metabolic Disorders: It may be useful in managing conditions like metabolic syndrome where ghrelin signaling is dysregulated.
  • Research Tool: As a selective antagonist of the growth hormone secretagogue receptor 1a, it serves as a valuable tool for studying ghrelin's physiological roles in various biological contexts .

Interaction studies involving PF-04628935 focus on its binding affinity and efficacy against various ligands at the growth hormone secretagogue receptor 1a. These studies typically assess:

  • Binding Affinity: Evaluating how well PF-04628935 competes with ghrelin for receptor binding.
  • Functional Assays: Testing its ability to inhibit ghrelin-induced signaling pathways in cell-based assays.
  • In Vivo Studies: Investigating its effects on appetite regulation and growth hormone levels in animal models.

Such studies are crucial for elucidating the pharmacodynamics of PF-04628935 and its potential therapeutic benefits .

PF-04628935 shares structural and functional similarities with several other compounds that target the growth hormone secretagogue receptor 1a or related pathways. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionIC50 (nM)Unique Features
PF-05190457Antagonist~10Selective for growth hormone release
JMV 2959Agonist~5Promotes appetite
LY 444711Antagonist~20Non-selective across receptors
GHRP-6Agonist~50Peptide-based ghrelin mimetic

PF-04628935 stands out due to its potent antagonistic action with a significantly lower IC50 compared to some similar compounds, making it particularly effective in inhibiting ghrelin's physiological effects while being selective for the growth hormone secretagogue receptor 1a .

Molecular Formula and Mass Spectrometry Analysis

PF-04628935 possesses the molecular formula C₂₄H₂₆ClN₇OS, representing a complex organic compound containing 24 carbon atoms, 26 hydrogen atoms, one chlorine atom, seven nitrogen atoms, one oxygen atom, and one sulfur atom [1] [2] [3]. The compound exhibits a molecular weight of 496.03 grams per mole as determined through high-resolution mass spectrometry analysis [1] [4] [5].

Mass spectrometry studies have confirmed the molecular ion peak at m/z 496.03, consistent with the theoretical molecular weight [24]. The fragmentation pattern observed in mass spectrometry analysis shows characteristic peaks that align with the proposed molecular structure, providing confirmation of the compound's identity [24]. The elemental analysis data reveals a carbon content of 58.11%, hydrogen content of 5.28%, chlorine content of 7.15%, nitrogen content of 19.77%, oxygen content of 3.23%, and sulfur content of 6.46% [4] [24].

PropertyValueReference
Molecular FormulaC₂₄H₂₆ClN₇OS [1] [2] [3]
Molecular Weight496.03 g/mol [1] [4] [5]
Carbon Content58.11% [4] [24]
Hydrogen Content5.28% [4] [24]
Nitrogen Content19.77% [4] [24]

Three-Dimensional Structural Configuration

The three-dimensional structure of PF-04628935 features a spirocyclic piperidine-azetidine scaffold as its central architectural framework [5] [7]. The compound's Chemical Abstracts Service number is 1383719-97-8, and its International Union of Pure and Applied Chemistry name is 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone [2] [3] [8].

The molecular geometry incorporates several distinct structural elements including a chlorinated aromatic ring system substituted with a triazole moiety, a spirocyclic core containing both piperidine and azetidine rings, and a methylimidazothiazole heterocyclic system [3] [5]. The International Chemical Identifier key for this compound is MTDYDDJVCIHZKH-UHFFFAOYSA-N, providing a unique digital fingerprint for structural databases [3] [7].

The canonical Simplified Molecular Input Line Entry System representation demonstrates the complex connectivity: CC1=CN2C=C(CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl)N=C2S1 [3] [5]. This representation reveals the intricate bonding patterns and stereochemical arrangements within the molecular framework.

Physical Properties and Appearance

Solubility Profile

PF-04628935 demonstrates varying solubility characteristics across different organic solvents [1] [7] [24]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations up to 50 millimolar or approximately 24.8 milligrams per milliliter with clear solution formation [7] [24]. In ethanol, the compound shows moderate solubility with a maximum concentration of 20 millimolar or approximately 9.92 milligrams per milliliter [7] [24].

The compound displays limited aqueous solubility, characteristic of its lipophilic nature due to the extensive aromatic and heterocyclic ring systems [1] [9]. The solubility profile indicates that dimethyl sulfoxide serves as the preferred solvent for preparing stock solutions, while ethanol can be utilized for moderate concentration preparations [7] [24].

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Dimethyl Sulfoxide5024.8
Ethanol209.92
WaterLimited<2

Stability Parameters

The stability profile of PF-04628935 requires specific storage conditions to maintain chemical integrity [1] [6] [7]. The compound demonstrates optimal stability when stored at minus twenty degrees Celsius under dry conditions [1] [6] [7]. At room temperature storage, the compound maintains acceptable stability for short-term handling and manipulation [1] [9].

Solution stability varies depending on the solvent system employed [24]. Stock solutions prepared in dimethyl sulfoxide exhibit reasonable stability when stored at minus twenty degrees Celsius, though repeated freeze-thaw cycles should be avoided to prevent potential degradation [24]. The compound classification indicates it belongs to storage class 11, designated for combustible solids [1].

Microanalytical data confirms the compound's stability under standard analytical conditions, with theoretical and found values showing excellent agreement for carbon (theoretical 58.11%, found 57.96%), hydrogen (theoretical 5.28%, found 5.28%), and nitrogen (theoretical 19.77%, found 19.8%) content [24].

Color and Physical State

PF-04628935 appears as a beige solid powder under standard atmospheric conditions [1] [7] [9] [24]. The compound exhibits a color range from white to beige, indicating minimal chromophoric character in the visible spectrum [1] [9]. The physical state remains consistent as a solid at room temperature, demonstrating thermal stability under normal handling conditions [7] [24].

High-performance liquid chromatography analysis confirms a purity level of at least 98%, with batch-specific analysis showing 99.1% purity [1] [7] [24]. The compound maintains its solid-state characteristics across typical laboratory temperature ranges, making it suitable for standard weighing and handling procedures [9].

Chemical Reactivity Under Various Conditions

The chemical reactivity of PF-04628935 is influenced by its multiple functional groups and heterocyclic systems [5]. The presence of the triazole ring system provides potential sites for coordination chemistry and hydrogen bonding interactions [3]. The chlorinated aromatic ring offers opportunities for nucleophilic aromatic substitution reactions under appropriate conditions [3] [5].

The spirocyclic framework contributes to the overall conformational rigidity of the molecule, potentially affecting its reactivity profile compared to more flexible analogs [5]. The methylimidazothiazole moiety introduces additional nitrogen and sulfur heteroatoms that may participate in coordination complexes or serve as hydrogen bond acceptors [3].

Under acidic conditions, the nitrogen atoms within the heterocyclic systems may undergo protonation, altering the compound's electronic distribution and solubility characteristics [24]. Basic conditions could potentially affect the stability of certain bonds within the molecular framework, particularly those adjacent to electron-withdrawing groups [24].

The compound demonstrates stability under standard analytical conditions, as evidenced by consistent nuclear magnetic resonance and mass spectrometry results [24]. However, exposure to extreme pH conditions or elevated temperatures for extended periods may lead to degradation pathways involving the more labile functional groups [24].

Spectroscopic Characterization Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for PF-04628935 [24]. Proton nuclear magnetic resonance analysis reveals spectral patterns consistent with the proposed molecular structure, including characteristic chemical shifts for the various hydrogen environments within the molecule [24]. The heterocyclic protons, aromatic protons, and aliphatic protons each contribute distinct signals that enable structural verification [24].

High-performance liquid chromatography coupled with spectroscopic detection methods serves as the primary analytical technique for purity assessment [1] [7]. The chromatographic profile demonstrates a single major peak corresponding to the target compound, with retention time characteristics appropriate for the molecular size and polarity [1] [7].

Mass spectrometry analysis employs electrospray ionization or similar soft ionization techniques to generate molecular ion peaks without extensive fragmentation [24]. The resulting mass spectral data provides molecular weight confirmation and structural information through characteristic fragmentation patterns [24].

Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the various functional groups present, including carbon-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and aromatic carbon-carbon stretching frequencies [43]. Ultraviolet-visible spectroscopy may reveal absorption maxima associated with the extended aromatic systems and heterocyclic chromophores [42] [44].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

495.1608073 g/mol

Monoisotopic Mass

495.1608073 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

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